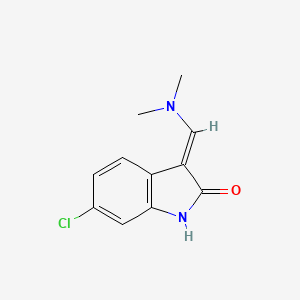
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This molecule has been extensively studied in scientific research due to its potential applications in the treatment of various neurological disorders.
作用機序
The metabotropic glutamate receptor subtype 1 (mGluR1) is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid acts as a selective antagonist of mGluR1, which blocks the binding of glutamate to the receptor and thereby inhibits its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can modulate glutamate transmission, reduce oxidative stress, and inhibit neuronal apoptosis. Additionally, this compound has been shown to improve motor function and reduce pain in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is its selectivity for mGluR1, which allows for more targeted modulation of glutamate transmission. Additionally, this compound has been well-characterized in numerous studies, which makes it a reliable tool for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for the study of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid. One potential avenue is the development of more potent and selective mGluR1 antagonists that can be used in the treatment of neurological disorders. Additionally, further research is needed to elucidate the mechanisms underlying the effects of this compound on glutamate transmission and to identify potential therapeutic targets. Finally, more studies are needed to explore the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid involves the reaction of 1-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists, such as this compound, can modulate glutamate transmission, which is involved in the pathogenesis of these disorders.
特性
IUPAC Name |
1-(4-chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-6-10(14)2-3-11(8)12(16)15-5-4-9(7-15)13(17)18/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIRTHIFAAQAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)


![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
